molecular formula C10H13BrO2S B1437343 1-(3-Bromopropanesulfonyl)-4-methylbenzene CAS No. 5755-77-1

1-(3-Bromopropanesulfonyl)-4-methylbenzene

Cat. No.: B1437343
CAS No.: 5755-77-1
M. Wt: 277.18 g/mol
InChI Key: ZOEACTLFFZEVMD-UHFFFAOYSA-N
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Description

1-(3-Bromopropanesulfonyl)-4-methylbenzene is an organic compound that belongs to the class of sulfonyl compounds It features a benzene ring substituted with a bromopropanesulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropanesulfonyl)-4-methylbenzene can be synthesized through a multi-step process. One common method involves the sulfonation of 4-methylbenzene (toluene) followed by bromination. The sulfonation step typically uses sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The bromination step can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropanesulfonyl)-4-methylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form the corresponding sulfide or sulfoxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfonic acids and sulfonyl chlorides.

    Reduction: Products include sulfides and sulfoxides.

Scientific Research Applications

1-(3-Bromopropanesulfonyl)-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropanesulfonyl)-4-methylbenzene involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This property makes it a versatile intermediate in organic synthesis. The sulfonyl group can also participate in various chemical reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

  • 1-(3-Bromopropanesulfonyl)-3-methylbenzene
  • 3-Bromo-1-propene
  • Sodium 3-bromo-1-propanesulfonate

Uniqueness: 1-(3-Bromopropanesulfonyl)-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both a bromopropanesulfonyl group and a methyl group on the benzene ring allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

1-(3-bromopropylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEACTLFFZEVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261794
Record name 1-[(3-Bromopropyl)sulfonyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5755-77-1
Record name 1-[(3-Bromopropyl)sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5755-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Bromopropyl)sulfonyl]-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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